tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
tert-Butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the bicyclic core and the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromomethyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[311]heptane-3-carboxylate serves as a versatile intermediate
Biology and Medicine
This compound’s unique structure and reactivity make it a candidate for drug development
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness
What sets tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate apart is its bromomethyl group, which provides a unique site for further chemical modification. This makes it particularly valuable in synthetic chemistry for creating derivatives with diverse functionalities.
Properties
CAS No. |
2763751-35-3 |
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Molecular Formula |
C13H22BrNO2 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C13H22BrNO2/c1-11(2,3)17-10(16)15-8-12(4)5-13(6-12,7-14)9-15/h5-9H2,1-4H3 |
InChI Key |
SVYOGTAYKSFYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
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